GSK2879552

Description

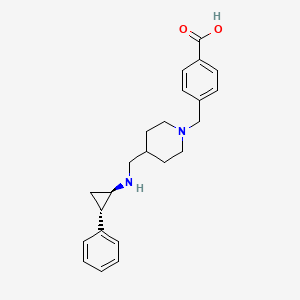

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRULVYSBRWUVGR-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401966-69-5 | |

| Record name | GSK-2879552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401966695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2879552 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16895 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-2879552 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT77Z6Y09Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GSK2879552: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][4] Overexpressed in various malignancies, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), LSD1 has emerged as a key therapeutic target in oncology.[3][5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Irreversible LSD1 Inhibition

This compound functions as a mechanism-based inactivator of LSD1.[3][6] Its cyclopropylamine moiety forms a covalent adduct with the FAD cofactor in the active site of the enzyme, leading to its irreversible inhibition.[4] This inactivation of LSD1 prevents the demethylation of H3K4me1/2, leading to an accumulation of these transcriptionally activating marks at the promoter and enhancer regions of target genes.[7][8] The subsequent alteration in the chromatin landscape results in the de-repression of genes involved in tumor suppression and cellular differentiation.[3][5] This targeted epigenetic modulation is the foundation of this compound's anti-neoplastic activity, which is primarily cytostatic, inducing cell cycle arrest and promoting a more differentiated phenotype in susceptible cancer cells.[6][9]

Signaling Pathway of this compound in Acute Myeloid Leukemia (AML)

In AML, LSD1 is a key component of transcriptional repressor complexes that maintain a block in cellular differentiation.[1][2] this compound-mediated inhibition of LSD1 leads to the reactivation of key myeloid transcription factor networks, including those governed by PU.1 and C/EBPα.[3][10] This results in the upregulation of genes associated with myeloid differentiation, such as those encoding the cell surface markers CD11b and CD86, and a concomitant decrease in the proliferative capacity of leukemic blasts.[2][11]

Signaling Pathway of this compound in Small Cell Lung Cancer (SCLC)

In SCLC, a high-grade neuroendocrine tumor, LSD1 inhibition by this compound alters the expression of key neuroendocrine marker genes.[6][9] SCLC subtypes are characterized by the expression of specific transcription factors such as ASCL1, NEUROD1, and POU2F3.[6][12][13] By modulating the epigenetic state, this compound can lead to a shift in this neuroendocrine phenotype, resulting in growth inhibition.[6][9]

References

- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]

- 6. Lung neuroendocrine neoplasms: recent progress and persistent challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Markers and characteristics of human SCLC cell lines: Neuroendocrine markers, classical tumor markers, and chromosomal characteristics of permanent human small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroendocrine marker staining pattern categorization of small-sized pulmonary large cell neuroendocrine carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 11. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Are neuroendocrine negative small cell lung cancer and large cell neuroendocrine carcinoma with WT RB1 two faces of the same entity? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small cell lung cancer tumors and preclinical models display heterogeneity of neuroendocrine phenotypes - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]

GSK2879552: A Technical Guide to a Selective and Irreversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme that plays a critical role in epigenetic regulation and is frequently overexpressed in various cancers.[1][2] As an orally bioavailable small molecule, this compound has been investigated for its therapeutic potential, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative potency, preclinical efficacy, and the methodologies used in its evaluation. While showing promise in preclinical models, its clinical development was halted due to an unfavorable risk-benefit profile observed in Phase I trials.[5][6]

Core Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[5][7] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression.[8] LSD1 is a key component of several co-repressor complexes, and its activity is crucial for maintaining cellular differentiation states; its dysregulation is linked to the development and progression of cancer.[5][9]

This compound functions as an irreversible, mechanism-based inactivator of LSD1.[1][10] It forms a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[7] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in local H3K4 methylation near the transcriptional start sites of LSD1 target genes.[5][11] This epigenetic modification derepresses tumor suppressor genes and pro-differentiation genes, which in turn can inhibit cancer cell proliferation, induce differentiation, and suppress tumor growth.[1][3] This is particularly relevant in cancers like AML, where LSD1 inhibition can promote the differentiation of blast cells, and in SCLC, where it can alter the neuroendocrine cell state.[3][12]

Quantitative Data

The potency and efficacy of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Value | Reference(s) |

| LSD1 | Biochemical IC₅₀ | 24 nM | [13] |

| LSD1 | Ki,app | 1.7 µM | [14] |

| LSD2 | Biochemical IC₅₀ | >100 µM | [9] |

| MAO-A | Biochemical IC₅₀ | >100 µM | [9] |

| MAO-B | Biochemical IC₅₀ | >100 µM | [9] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition. Ki,app (Apparent inhibition constant) is a measure of the potency of an inhibitor.

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line Type | Assay | Endpoint | Value (EC₅₀) | Reference(s) |

| AML | Proliferation (10 days) | Growth Inhibition | 137 ± 30 nM (average) | [12] |

| AML (THP-1) | Differentiation | CD11b Expression | 23 ± 4 nM | [12] |

| AML (MOLM-13) | Differentiation | CD11b Expression | 44 ± 4 nM | [12] |

| AML | Differentiation | CD11b Gene Expression | 31 ± 1 nM | [12] |

| AML | Differentiation | CD86 Gene Expression | 28 ± 6 nM | [12] |

| SCLC | Proliferation (6 days) | Growth Inhibition | 40% to 100% inhibition in 9/28 lines | [14] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.

Table 3: In Vivo Efficacy in SCLC Xenograft Models

| Xenograft Model | Dosage | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference(s) |

| NCI-H1417 | 1.5 mg/kg, p.o. daily | 25-35 days | 83% | [10] |

| NCI-H526 | 1.5 mg/kg, p.o. daily | 25-35 days | 57% | [10] |

| NCI-H510 | 1.5 mg/kg, p.o. daily | 25-35 days | 38% | [10] |

| NCI-H69 | 1.5 mg/kg, p.o. daily | 25-35 days | 49% | [10] |

p.o. (per os): administered orally.

Table 4: Human Pharmacokinetic Properties (Phase I)

| Parameter | Description | Value | Reference(s) |

| Absorption | Time to Cmax | Rapid, within the first hour | [15] |

| Elimination | Half-life (t½) | ~17 hours | [15] |

| Exposure | Cmax and AUC | Dose-proportional increase | [5][15] |

Cmax: Maximum plasma concentration. AUC: Area under the curve.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

LSD1 Inhibition Assay (Horseradish Peroxidase Coupled)

This biochemical assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

-

Reagents: Recombinant human LSD1 enzyme, a di-methylated H3K4 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).[14][16]

-

Procedure:

-

LSD1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.[9]

-

The enzymatic reaction is initiated by adding the H3K4me2 peptide substrate.

-

The H₂O₂ generated by LSD1 is used by HRP to oxidize Amplex Red into the highly fluorescent resorufin.

-

Fluorescence is measured over time using a plate reader (e.g., Ex 531 nm, Em 595 nm).[14]

-

-

Data Analysis: The rate of resorufin formation is proportional to LSD1 activity. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

-

Reagents: Cancer cell lines (e.g., AML, SCLC), appropriate culture medium, and a cell viability reagent such as CellTiter-Glo®.[12]

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of this compound concentrations (e.g., 0-10,000 nM).[10]

-

Plates are incubated for an extended period (e.g., 6-10 days) to assess cytostatic effects.[10][12]

-

CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

-

Data Analysis: Luminescence is measured with a plate reader. EC₅₀ values are determined by fitting a dose-response curve to the data.

Flow Cytometry for Differentiation Markers

This method quantifies the expression of cell surface proteins that indicate myeloid differentiation, such as CD11b and CD86.[12][13]

-

Reagents: AML cell lines, this compound, fluorescently-conjugated antibodies specific for CD11b and CD86, and an isotype control antibody.

-

Procedure:

-

AML cells are treated with this compound or a vehicle control for a set period (e.g., 2-3 days).[12]

-

Cells are harvested and washed.

-

Cells are incubated with the fluorescently-labeled CD11b, CD86, or isotype control antibodies.

-

After incubation and washing, the fluorescence of individual cells is analyzed using a flow cytometer.

-

-

Data Analysis: The percentage of cells positive for each marker is determined by gating against the isotype control.[12] EC₅₀ values can be calculated based on the dose-dependent increase in the percentage of positive cells.

Affected Signaling Pathways

Inhibition of LSD1 by this compound leads to genome-wide changes in gene expression, impacting multiple signaling pathways critical for cancer cell survival and proliferation.

-

Wnt/β-catenin Signaling: In sorafenib-resistant hepatocellular carcinoma (HCC) cells, this compound has been shown to depress the transcription of Wnt antagonists and downregulate β-catenin signaling activity.[10][17]

-

EGFR Signaling: In non-small cell lung cancer (NSCLC), LSD1 inhibition has been found to interfere with epidermal growth factor receptor (EGFR) downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[18]

-

Cell Cycle Regulation: Expression profiling has revealed that LSD1 inhibition significantly affects the replication machinery and cell cycle pathways, leading to growth arrest.[11][18]

-

Hematopoietic Differentiation: In AML, the combination of this compound with all-trans retinoic acid (ATRA) synergistically affects pathways related to hematopoiesis and cell adhesion, promoting myeloid differentiation.[12]

Clinical Development and Outcomes

This compound entered Phase I clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients with relapsed or refractory SCLC (NCT02034123) and AML (NCT02177812).[6][13]

-

SCLC Trial: In the SCLC study, 29 patients were enrolled across nine dose cohorts. While the drug demonstrated favorable pharmacokinetic properties, it provided poor disease control and was associated with a high rate of adverse events (AEs).[6] The most common treatment-related AE was thrombocytopenia (41% of patients), and serious AEs included encephalopathy.[5][6]

-

AML/MDS Trials: Similarly, studies in AML and high-risk myelodysplastic syndromes (MDS), both as a monotherapy and in combination with ATRA or azacitidine, were terminated.[15] While the drug induced markers of differentiation, providing evidence of target engagement, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.[15]

Ultimately, both lines of clinical investigation were terminated because the risk-benefit profile did not support continuation.[5][6][15]

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Preclinical data robustly demonstrated its intended mechanism of action, leading to anti-proliferative and pro-differentiation effects in relevant cancer models, particularly SCLC and AML.[3][5] However, despite its sound preclinical rationale and favorable pharmacokinetics, the translation to clinical efficacy was unsuccessful due to a lack of significant anti-tumor activity and a challenging safety profile at therapeutic doses. The journey of this compound underscores the complexities of targeting epigenetic regulators and highlights the critical need to identify predictive biomarkers and therapeutic windows for this class of inhibitors.[2][4]

References

- 1. Facebook [cancer.gov]

- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound 2HCl | Histamine Receptor inhibitor | Mechanism | Concentration [selleckchem.com]

- 15. tandfonline.com [tandfonline.com]

- 16. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of GSK2879552: A Technical Overview of a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2879552, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), emerged as a promising therapeutic agent in the landscape of epigenetic cancer therapy. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of this compound. It details the preclinical rationale, quantitative data from key studies, experimental methodologies, and the ultimate clinical outcomes that led to the termination of its development. This document serves as an in-depth resource for researchers and professionals in the field of oncology and drug development, offering insights into the challenges of targeting epigenetic modulators in cancer.

Introduction: Targeting the Epigenome

The field of oncology has witnessed a paradigm shift with the advent of targeted therapies. Epigenetic modifications, which regulate gene expression without altering the DNA sequence itself, have become a major focus for novel cancer therapeutics.[1] Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), by suppressing the expression of tumor suppressor genes and promoting cancer cell proliferation, migration, and invasion.[3][4][5] This made LSD1 an attractive target for therapeutic intervention.

This compound was developed as a first-in-class, orally bioavailable, and irreversible inhibitor of LSD1.[6] Its development was based on the hypothesis that inhibiting LSD1 would restore the expression of silenced tumor suppressor genes, leading to anti-tumor effects.

Discovery and Preclinical Development

This compound was identified through a high-throughput screening of approximately 2.5 million compounds.[7] It is an N-alkylated derivative of tranylcypromine (TCP), a known monoamine oxidase inhibitor with weak LSD1 inhibitory activity.[7][8] this compound demonstrated potent and selective inhibition of LSD1.

Mechanism of Action

This compound acts as a mechanism-based irreversible inhibitor of LSD1.[6] It covalently binds to the flavin adenine dinucleotide (FAD) cofactor, which is essential for the demethylase activity of LSD1.[2][9] This irreversible inhibition leads to a sustained increase in H3K4me1/2 and H3K9me1/2 levels, ultimately altering gene expression.[1][2] The inhibition of LSD1 by this compound has been shown to induce the expression of putative KDM1A target genes.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 8. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

GSK2879552: An In-Depth Technical Profile of a Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] As a key epigenetic regulator, LSD1 is implicated in various cancers through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[2][4][5] this compound acts as a mechanism-based inactivator by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This technical guide provides a comprehensive overview of the target profile, selectivity, and relevant experimental methodologies for this compound, intended to support further research and development efforts in the field of epigenetics and oncology.

Core Target Profile and Mechanism of Action

This compound is an orally bioavailable small molecule that irreversibly inhibits the enzymatic activity of LSD1.[2][5] The primary mechanism of action involves the inhibition of LSD1-mediated demethylation of mono- and di-methylated H3K4 (H3K4me1/2).[4] This inhibition leads to an increase in H3K4 methylation at the transcriptional start sites of target genes, resulting in the upregulation of their expression.[4] This re-expression of tumor-suppressor genes is thought to be a key driver of the anti-proliferative and pro-differentiation effects observed in cancer cells, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[4][6]

The inhibition of LSD1 by this compound is a time-dependent process, consistent with its irreversible binding mechanism. This covalent modification provides durable target engagement, a potentially advantageous feature for therapeutic applications.

Quantitative Potency and Selectivity

This compound demonstrates high potency against its primary target, LSD1, and excellent selectivity against the structurally related monoamine oxidases, MAO-A and MAO-B. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound against LSD1

| Parameter | Value (nM) | Reference |

| IC50 | 20 - 24 | [6][7] |

Table 2: Selectivity Profile of this compound

| Target | IC50 (µM) | Fold Selectivity (vs. LSD1) | Reference |

| LSD1 | 0.0207 | - | [8] |

| MAO-A | 2.3 | ~111-fold | |

| MAO-B | 0.95 | ~46-fold | [9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of LSD1 and a typical experimental workflow for the characterization of an LSD1 inhibitor like this compound.

Experimental Protocols

Biochemical Assay for LSD1 Inhibition (IC50 Determination)

This protocol describes a common method for determining the in vitro potency of this compound against purified LSD1 enzyme.

Principle: The demethylase activity of LSD1 produces hydrogen peroxide (H2O2) as a byproduct. This H2O2 can be detected using a horseradish peroxidase (HRP)-coupled reaction with a fluorogenic substrate (e.g., Amplex Red), leading to a fluorescent signal proportional to LSD1 activity.

Materials:

-

Purified recombinant human LSD1/CoREST complex

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the LSD1/CoREST complex, HRP, and Amplex Red in Assay Buffer to their final concentrations.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of the LSD1/CoREST enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate solution.

-

-

Signal Detection: Incubate the plate at 37°C for 60 minutes. Measure the fluorescence intensity using a plate reader with excitation at 530-560 nm and emission at 590 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Principle: Cell viability is measured using a luminescent assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

SCLC or AML cell lines (e.g., NCI-H526, MOLM-13)

-

This compound

-

DMSO

-

Complete cell culture medium

-

96-well white, clear-bottom microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminescence plate reader

Procedure:

-

Cell Seeding: Seed the cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for 6 days.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Signal Detection: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO control and calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a sigmoidal dose-response curve.

Western Blot for H3K4me2 Levels

This protocol is used to confirm the target engagement of this compound in cells by measuring the levels of its direct substrate, H3K4me2.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. An increase in the H3K4me2 signal upon treatment with this compound indicates inhibition of LSD1.

Materials:

-

SCLC or AML cells

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO for 24-48 hours. Harvest and lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory SCLC and AML.[4][10][11][12][13] While these trials demonstrated target engagement and favorable pharmacokinetic properties, the overall risk-benefit profile did not support further development in the initial indications due to limited efficacy and adverse events.[4][12] However, the potent and selective nature of this compound continues to make it a valuable tool for preclinical research into the biological roles of LSD1 and for the development of next-generation LSD1 inhibitors with improved therapeutic windows. The exploration of combination therapies and patient stratification strategies based on specific biomarkers may yet unlock the full therapeutic potential of LSD1 inhibition in oncology.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Preclinical Profile of GSK2879552 in Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2] Preclinical studies have identified Small Cell Lung Cancer (SCLC) as a tumor type that is particularly sensitive to LSD1 inhibition.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound in SCLC, focusing on its mechanism of action, anti-tumor activity in vitro and in vivo, and the identification of a predictive biomarker for sensitivity.

Mechanism of Action

This compound functions as a mechanism-based inactivator of LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 primarily demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to the repression or activation of gene transcription. In SCLC, the inhibition of LSD1 by this compound is primarily cytostatic, inducing a delay in tumor growth rather than significant tumor regression.[5] This effect is attributed to the promotion of differentiation of SCLC cells, thereby altering their neuroendocrine phenotype.[3]

The proposed mechanism involves the inhibition of LSD1 leading to changes in histone methylation and subsequent alteration of gene expression programs that control cell differentiation and proliferation.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative effects in a subset of SCLC cell lines. Sensitivity to the compound is not universal across all SCLC lines, indicating a specific molecular phenotype may determine response.

| Cell Line | Subtype | This compound IC50 (nM) | Sensitivity |

| NCI-H526 | SCLC-A | < 100 | Sensitive |

| NCI-H1417 | SCLC-N | < 100 | Sensitive |

| NCI-H69 | SCLC-A | > 1000 | Resistant |

| NCI-H82 | SCLC-N | > 1000 | Resistant |

| DMS 114 | SCLC-variant | < 100 | Sensitive |

| SHP-77 | SCLC-variant | > 1000 | Resistant |

Note: The IC50 values are approximate ranges based on qualitative descriptions in the literature. A comprehensive list of IC50 values is not publicly available.

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound has been evaluated in SCLC xenograft models. Oral administration of this compound resulted in significant tumor growth inhibition (TGI) in models derived from sensitive cell lines.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| NCI-H526 | This compound (1.5 mg/kg) | Oral, daily | 57 |

| NCI-H1417 | This compound (1.5 mg/kg) | Oral, daily | 83 |

| NCI-H510 | This compound (1.5 mg/kg) | Oral, daily | 38 |

| NCI-H69 | This compound (1.5 mg/kg) | Oral, daily | 49 |

| SHP-77 | This compound (1.5 mg/kg) | Oral, daily | No significant TGI |

Predictive Biomarker: DNA Hypomethylation Signature

A key finding from the preclinical evaluation of this compound is the identification of a DNA hypomethylation signature that predicts sensitivity to LSD1 inhibition in SCLC.[1] SCLC cell lines and patient-derived xenograft (PDX) models that are sensitive to this compound exhibit a distinct pattern of DNA hypomethylation at a specific set of CpG sites.[1] This signature may serve as a valuable biomarker for patient selection in clinical trials.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Cell Seeding: Plate SCLC cells in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Add serial dilutions of this compound (typically ranging from 0.1 nM to 10 µM) to the cells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 6 days.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.

SCLC Xenograft Model

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 SCLC cells (e.g., NCI-H526, NCI-H1417) in a 1:1 mixture of media and Matrigel into the flank of female athymic nude mice.

-

Tumor Growth: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment: When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups. Administer this compound (e.g., 1.5 mg/kg) or vehicle control orally, once daily.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for further analysis.

-

Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

DNA Methylation Analysis (Illumina HumanMethylation450 BeadChip)

-

DNA Extraction: Isolate genomic DNA from SCLC cell lines or tumor tissue using a standard DNA extraction kit.

-

Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

Whole-Genome Amplification: Amplify the bisulfite-converted DNA.

-

Hybridization: Hybridize the amplified DNA to the Illumina HumanMethylation450 BeadChip, which contains probes for over 450,000 CpG sites.

-

Washing and Staining: Wash the BeadChip to remove non-specifically bound DNA and then stain with fluorescently labeled nucleotides.

-

Scanning: Scan the BeadChip using an Illumina iScan or HiScan system to measure the fluorescence intensity at each probe.

-

Data Analysis: Analyze the raw data to determine the methylation level (beta value) for each CpG site. Compare the methylation profiles of sensitive and resistant SCLC samples to identify differentially methylated regions that constitute the predictive signature.

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. After a single oral dose of 5 mg/kg, the following parameters were observed:

| Parameter | Value |

| Tmax | ~1 hour |

| Cmax | 720 ng/mL |

| T1/2 | 1.9 hours |

Conclusion

Preclinical studies have established this compound as a promising therapeutic agent for a subset of SCLC. Its unique cytostatic mechanism of action, driven by the induction of cellular differentiation, offers a novel approach to treating this aggressive disease. The discovery of a predictive DNA hypomethylation biomarker has the potential to enable a personalized medicine strategy, allowing for the selection of patients most likely to respond to treatment. Further investigation into the specific genes and pathways regulated by the LSD1-mediated epigenetic changes will continue to elucidate the full potential of this compound in the treatment of SCLC.

References

- 1. A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylation markers for small cell lung cancer in peripheral blood leukocyte DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altering the Course of Small Cell Lung Cancer: Targeting Cancer Stem Cells via LSD1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Investigating GSK2879552 in acute myeloid leukemia (AML)

An In-depth Technical Guide to the Investigation of GSK2879552 in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a complex hematopoietic malignancy characterized by the proliferation of undifferentiated myeloid blasts.[1] Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic regulators attractive therapeutic targets.[2] Lysine-Specific Demethylase 1 (LSD1), a histone demethylase frequently overexpressed in AML blasts, has emerged as a significant target of interest.[1][3] LSD1 plays a crucial role in maintaining the leukemic state by repressing differentiation-associated gene expression and promoting the self-renewal of leukemia stem cells (LSCs).[1][4]

This compound is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1.[5] Preclinical investigations demonstrated its ability to induce differentiation, inhibit proliferation in AML cell lines, and prolong survival in animal models.[5][6] These promising preclinical results, particularly the synergistic effects observed with all-trans retinoic acid (ATRA), provided a strong rationale for clinical evaluation.[7][8] However, Phase I clinical trials in patients with relapsed/refractory AML were ultimately terminated. Despite showing evidence of on-target activity, this compound demonstrated an unfavorable risk-to-benefit ratio, primarily due to significant toxicities, including thrombocytopenia.[9] This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical findings, and key experimental protocols related to the investigation of this compound in AML.

Mechanism of Action of this compound in AML

LSD1 (also known as KDM1A) functions primarily by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), marks associated with active transcription enhancers.[5][7] By removing these marks, LSD1 contributes to the silencing of gene expression. In AML, LSD1 is a critical component of transcriptional repressor complexes, such as CoREST and NuRD, which are recruited to the promoters of key myeloid differentiation genes, leading to their silencing and a block in cellular maturation.[1] Furthermore, LSD1 is highly expressed in leukemia stem cells (LSCs) and is essential for maintaining their self-renewal potential.[1]

This compound is an irreversible inhibitor that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of LSD1, thereby inactivating the enzyme.[6][10] This inhibition leads to the following downstream effects:

-

Reactivation of Gene Expression: Inhibition of LSD1 by this compound prevents the demethylation of H3K4me1/2 at specific gene loci. This leads to an accumulation of these activating histone marks near the transcriptional start sites of LSD1 target genes, resulting in the de-repression of genes associated with myeloid differentiation.[5][11]

-

Induction of Myeloid Differentiation: A key consequence of this gene reactivation is the increased expression of cell surface markers associated with a differentiated immunophenotype, most notably CD11b and CD86.[5][12] This pushes the leukemic blasts towards terminal differentiation.

-

Inhibition of Proliferation and LSC Function: By promoting differentiation and inhibiting oncogenic gene expression signatures, this compound exerts anti-proliferative effects on AML cells and impairs the colony-forming ability of AML blasts.[6][12]

Caption: Mechanism of this compound in AML.

Preclinical Data Summary

This compound has demonstrated significant anti-leukemic activity in a range of preclinical AML models, both as a monotherapy and in combination with other agents.

In Vitro Studies

Screening of over 150 cancer cell lines revealed that AML cells have a particular dependency on LSD1.[5] Treatment with this compound promoted the expression of differentiation markers CD11b and CD86 in the majority of AML cell lines tested.[5] The compound showed potent anti-proliferative effects and inhibited the colony formation of blasts in primary AML patient-derived bone marrow samples.[6][12]

A key finding from in vitro studies was the synergistic activity of this compound with ATRA.[7] The combination resulted in enhanced growth inhibition, synergistic differentiation activity, and, importantly, cytotoxicity, which was not significantly observed with either agent alone.[7]

Table 1: In Vitro Activity of this compound in AML Cell Lines

| Cell Line | Assay Type | Metric | Value (nM) | Combination Agent | Notes | Reference |

| THP-1 | Differentiation (CD11b) | EC50 | 23 ± 4 | N/A | Dose-dependent increase in protein expression after 1 day of treatment. | [7] |

| MOLM-13 | Differentiation (CD86) | EC50 | 44 ± 4 | N/A | Dose-dependent increase in protein expression after 1 day of treatment. | [7] |

| MOLM-13 | Proliferation | IC50 | ~100-200 | ATRA (1000 nM) | IC50 value decreased significantly with the addition of ATRA. | [7] |

| OCI-AML3 | Proliferation | IC50 | >1000 | ATRA (1000 nM) | IC50 value decreased significantly with the addition of ATRA. | [7] |

| Various | Blast Colony Formation | % Inh. | ≥30% | N/A | 12 of 14 primary AML patient samples were sensitive to this compound. | [13] |

In Vivo Studies

In a mouse model where leukemia was induced by MLL-AF9 transduced hematopoietic progenitors, oral administration of this compound led to a significant decrease in leukemic cells and prolonged overall survival compared to control-treated mice.[6] These data provided a strong rationale for advancing the compound into clinical trials.[5]

Clinical Investigation

This compound was evaluated in two Phase I, open-label studies in patients with relapsed/refractory AML (Study 200200; NCT02177812) and high-risk myelodysplastic syndromes (MDS) (Study 205744; NCT02929498).[9] Both studies were terminated during the dose-escalation phase due to an unfavorable risk-to-benefit ratio.[9][14]

Study Design and Objectives

The primary goal of the Phase I trials was to determine the safety, tolerability, recommended Phase II dose (RP2D), and regimen for this compound, administered orally.[15][16] The studies evaluated the drug as a monotherapy and in combination with ATRA.[15] The AML study (NCT02177812) enrolled adult patients with relapsed/refractory AML for whom no standard therapies were available.[9]

Table 2: Summary of this compound Phase I Trial in AML (NCT02177812)

| Parameter | Details | Reference(s) |

| Study ID | 200200; NCT02177812 | [9][15] |

| Phase | I | [9] |

| Patient Population | Adult patients with relapsed/refractory AML | [9] |

| Study Design | Open-label, multicenter, non-randomized, dose-escalation | [9] |

| Treatment Arms | Monotherapy: Dose-escalation cohorts (1, 2, 4, 8, 12, and 20 mg daily) Combination: this compound (2 mg daily) + ATRA (45 mg/m²/day) | [9] |

| Primary Objectives | Determine safety, tolerability, and Recommended Phase II Dose (RP2D) | [15] |

| Status | Terminated (Unfavorable risk-to-benefit ratio) | [9][14] |

Clinical Activity and Safety

While this compound induced markers of differentiation in some patients, providing evidence of target engagement, significant clinical responses were not observed.[9] Minor clinical responses were seen in only 2 out of 41 patients (5%), including two patients who achieved a morphologic leukemia-free state.[9]

Treatment was associated with significant toxicity. All 41 patients in the AML study reported at least one adverse event.[17] The most critical toxicities were hematological, which are considered on-target effects of LSD1 inhibition due to its role in normal hematopoiesis.

Table 3: Key Adverse Events (AEs) in the NCT02177812 Study

| Adverse Event | Frequency (% of 41 patients) | Grade 3/4 Events | Notes | Reference |

| Febrile Neutropenia | 54% | N/A | Most frequent AE reported. | [17] |

| Nausea | 46% | N/A | Common treatment-related side effect. | [17] |

| Hemorrhage | 59% | N/A | 54 hemorrhagic events occurred; 9 were considered treatment-related. | [9][17] |

| Thrombocytopenia | 20% | 7 of 9 events | Considered a significant on-target toxicity of LSD1 inhibition. | [9][17] |

The unfavorable balance between limited efficacy and significant toxicity ultimately led to the discontinuation of the clinical development of this compound for AML.[9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Flow Cytometry for Myeloid Differentiation Markers

This protocol is used to quantify the induction of cell surface differentiation markers following treatment.

-

Cell Culture and Treatment: Seed AML cell lines (e.g., THP-1, MOLM-13) at an appropriate density. Treat cells with a titration of this compound, ATRA, the combination, or a vehicle control (e.g., 0.1% DMSO) for 1 to 3 days.[7][18]

-

Cell Harvesting and Staining: Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS). Resuspend cells and incubate with fluorescently-conjugated monoclonal antibodies against human CD11b and CD86, along with an appropriate isotype control, for 30 minutes at 4°C in the dark.

-

Data Acquisition: After incubation, wash the cells again to remove unbound antibodies. Resuspend in buffer and analyze using a flow cytometer.

-

Analysis: Gate on the live cell population. Quantify the percentage of positive cells or the median fluorescence intensity (MFI) for CD11b and CD86 expression relative to the isotype and vehicle controls.

Caption: Workflow for differentiation analysis.

Blast Colony Formation Assay

This assay assesses the effect of the inhibitor on the self-renewal capacity of primary AML cells.

-

Sample Preparation: Obtain bone marrow mononuclear cells from AML patient samples.

-

Plating: Plate the cells in a semi-solid methylcellulose medium (e.g., MethoCult) supplemented with appropriate cytokines to support AML blast proliferation.

-

Treatment: Add a titration of this compound or vehicle control directly to the methylcellulose medium.

-

Incubation: Culture the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Enumeration: After incubation, score the number of blast colony-forming units (CFU) under a microscope. A colony is typically defined as a cluster of >20 cells.

-

Analysis: Calculate the percent inhibition of colony formation at each drug concentration relative to the vehicle control.[13]

RNA Sequencing for Gene Expression Analysis

This protocol identifies the global transcriptomic changes induced by this compound.

-

Cell Treatment and RNA Extraction: Treat AML cell lines with vehicle, this compound, ATRA, or the combination for specified time points (e.g., 2 and 4 days). Harvest at least 10 million cells and extract total RNA using a suitable method (e.g., TRIzol followed by a column purification kit).[18]

-

Library Preparation: Prepare sequencing libraries from the purified RNA using a kit such as the TruSeq Stranded Total RNA Library Prep Kit. This involves steps like rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.[18]

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina HiSeq) to generate paired-end reads.[18]

-

Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome (e.g., GRCh38). Use tools like HTSeq-count to generate a count matrix, followed by differential gene expression analysis to identify genes and pathways modulated by the treatments.[18]

Rationale for Combination Therapy

The preclinical data strongly suggested that the therapeutic potential of this compound could be enhanced through combination strategies.

Synergy with All-Trans Retinoic Acid (ATRA)

ATRA is a potent differentiation agent used in the treatment of Acute Promyelocytic Leukemia (APL), a specific AML subtype.[7] The rationale for combining this compound with ATRA in non-APL AML is based on a "priming" mechanism.[1][8] LSD1 inhibition "unlocks" the differentiation block by removing the repressive epigenetic marks on myeloid-specific genes. This sensitizes the AML cells to the pro-differentiating effects of ATRA, leading to a synergistic increase in differentiation and apoptosis that is not achievable with either drug alone.[7][11]

Caption: Synergistic action of this compound and ATRA.

Challenges and Future Directions

The clinical failure of this compound in AML highlights significant challenges in targeting LSD1. The primary hurdle was the on-target toxicity, particularly thrombocytopenia.[9] LSD1 is critical for normal hematopoietic stem cell function and megakaryopoiesis, and its inhibition disrupts these processes, leading to low platelet counts. This narrow therapeutic window—where doses required for anti-leukemic activity overlap with those causing unacceptable toxicity—proved insurmountable for this compound as a monotherapy or in the combinations tested.

While resistance mechanisms to this compound have not been specifically detailed, general mechanisms of resistance in AML, such as mutations that impair apoptotic response or activate signaling pathways (e.g., FLT3, RAS), are likely to be relevant.[19]

Despite the setback with this compound, LSD1 remains a valid target in AML. Future strategies may involve:

-

Developing more selective or reversible LSD1 inhibitors with a better safety profile.

-

Identifying predictive biomarkers to select AML subtypes most likely to respond.

-

Exploring intermittent dosing schedules to mitigate hematological toxicity.

-

Designing more rational combination therapies that allow for lower, less toxic doses of the LSD1 inhibitor.

Conclusion

This compound is a potent and selective LSD1 inhibitor that showed considerable promise in preclinical models of AML. Its mechanism of action, centered on reversing the epigenetic silencing of myeloid differentiation genes, is well-characterized. However, this preclinical efficacy did not translate into a viable clinical therapy. Phase I trials were halted due to an unfavorable risk-to-benefit profile, driven by on-target hematological toxicities that underscored the essential role of LSD1 in normal hematopoiesis. The investigation of this compound serves as a critical case study, illustrating the profound challenges of translating potent epigenetic modulators into safe and effective cancer therapies, and emphasizes the need for a wider therapeutic window in future drug development efforts targeting this pathway.

References

- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Targeting LSD1 for acute myeloid leukemia (AML) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. GSK200200 - LSD1 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 17. tandfonline.com [tandfonline.com]

- 18. haematologica.org [haematologica.org]

- 19. m.youtube.com [m.youtube.com]

GSK2879552: A Technical Guide to Its Mechanism and Impact on Histone Demethylation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It details the compound's mechanism of action, its quantifiable effects on cancer cells, and the experimental protocols used to elucidate its function.

Introduction: Targeting the Epigenome

This compound is an orally bioavailable, irreversible, and mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4] Overexpression of LSD1 is implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[1][3] this compound was developed to selectively inactivate LSD1, thereby altering the epigenetic landscape and inhibiting the growth of cancer cells.[1][5]

Core Mechanism of Action: Inhibition of Histone Demethylation

LSD1 functions primarily as a transcriptional corepressor by demethylating mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active gene transcription.[6] By removing these activating marks, LSD1 suppresses the expression of target genes, including tumor suppressor genes.[1][2]

This compound acts as an irreversible, mechanism-based inactivator of LSD1.[7] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for LSD1's catalytic activity.[4][8] This inactivation prevents the demethylation of H3K4.[3] Consequently, the inhibition of LSD1 by this compound leads to an accumulation of H3K4 methylation, which in turn alters gene expression to suppress tumor growth and promote cell differentiation.[1][2] This mechanism has shown potent anti-proliferative effects in SCLC and AML cell lines.[3][9]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize its inhibitory potency and anti-proliferative activity.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Enzyme/Complex | Notes |

| IC₅₀ | 24 nM | LSD1 | Determined from a screen of 2.5 million compounds.[8] |

| Kᵢ app | 1.7 ± 0.5 μM | LSD1 | Apparent inhibitor constant for time-dependent inactivation.[10] |

| kᵢₙₐ꜀ₜ | 0.11 ± 0.01 min⁻¹ | LSD1 | Maximal rate of enzyme inactivation.[10] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line Type | EC₅₀ Range | Notes |

| Acute Myeloid Leukemia (AML) | 2 - 240 nM | Potent activity observed across a range of AML cell lines.[11] |

| Small Cell Lung Cancer (SCLC) | Potent Inhibition | Demonstrated potent, cytostatic anti-proliferative activity.[5] |

| Average (20 AML cell lines) | 137 ± 30 nM | Average EC₅₀ from a 10-day proliferation assay.[12] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Administration | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1417 (SCLC) | 1.5 mg/kg, p.o. daily | 83% | [13] |

| NCI-H526 (SCLC) | 1.5 mg/kg, p.o. daily | 57% | [13] |

| NCI-H510 (SCLC) | 1.5 mg/kg, p.o. daily | 38% | [13] |

| NCI-H69 (SCLC) | 1.5 mg/kg, p.o. daily | 49% | [13] |

Key Experimental Protocols

The characterization of this compound involves several standard and specialized experimental procedures.

LSD1 Enzyme Inhibition Assay (HRP-Coupled)

This assay measures the enzymatic activity of LSD1 and its inhibition by this compound.

Methodology:

-

Reaction Setup: The assay is performed in a 384-well plate format. Each well contains 5 nM recombinant LSD1 protein and 2.5 μM of a biotinylated H3K4me2 peptide substrate in an assay buffer (50 mM HEPES pH 7.5, 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA).

-

Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A DMSO control is run in parallel.

-

Initiation and Detection: The reaction is initiated by adding 10 μM Amplex Red. As LSD1 demethylates the peptide, hydrogen peroxide is produced, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Measurement: Fluorescence intensity (Excitation: 531 nm, Emission: 595 nm) is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter equation.[7]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., AML or SCLC lines) are seeded into 384-well plates at an empirically determined optimal density that allows for logarithmic growth over the assay period (typically 6-10 days).[7][12]

-

Compound Treatment: 24 hours after seeding, cells are treated with a dilution series of this compound (e.g., 20-point, twofold dilutions) or a DMSO vehicle control.[7] An untreated plate is harvested at the time of compound addition (T0) to quantify the initial cell number.

-

Incubation: Plates are incubated for 6 to 10 days at 37°C in a 5% CO₂ environment.[12][13]

-

Lysis and Signal Detection: At the end of the incubation period, CellTiter-Glo® Reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

-

Measurement: Luminescence is measured using a microplate reader.

-

Data Analysis: The luminescence values are normalized to the T0 values. Concentration-response curves are generated to determine the EC₅₀ (the concentration required to inhibit 50% of cell growth).[7][12]

References

- 1. Facebook [cancer.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 5. GSK-2879552 | LSD1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of GSK2879552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and metastasis by regulating gene expression through the demethylation of histone and non-histone proteins.[3][4] this compound was developed as a potential antineoplastic agent, with preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial data, clinical development was terminated due to an unfavorable risk-benefit profile observed in Phase I trials.[7][8] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.

Introduction to LSD1 and Its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a transcriptional co-repressor and co-activator depending on the protein complex it associates with.[4]

LSD1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML, prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[4]

Mechanism of Action of this compound

This compound is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2] It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]

In Vitro Pharmacological Properties

Enzymatic Activity and Selectivity

This compound demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine oxidases A and B (MAO-A/B).[10]

| Parameter | Value | Reference |

| LSD1 KIapp | 1.7 ± 0.5 μM | [10] |

| LSD1 kinact | 0.11 ± 0.01 min-1 | [10] |

| LSD1 kinact/KIapp | 6.47 × 10-2 ± 3.07 × 10-3 min-1 μM-1 | [10] |

| IC50 | 24 nM | [3] |

Cellular Activity

This compound exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines.[2][3] In AML cell lines, treatment with this compound led to an increase in the expression of cell surface differentiation markers, such as CD11b and CD86.[7][13]

| Cell Line Type | Responsive Cell Lines | Assay | Endpoint | Reference |

| SCLC | 9 out of 28 | Cell Proliferation | Growth Inhibition (40-100%) | [2] |

| AML | 20 out of 29 | Cell Proliferation | Growth Inhibition (40-100%) | [2] |

| AML (THP-1) | - | Flow Cytometry | EC50 for CD86 expression: 23 ± 4 nM | [13] |

| AML (MOLM-13) | - | Flow Cytometry | EC50 for CD86 expression: 44 ± 4 nM | [13] |

| AML (general) | 13 out of 16 | Flow Cytometry | >10% increase in CD86 | [13] |

| AML (general) | 10 out of 16 | Flow Cytometry | >10% increase in CD11b | [13] |

Furthermore, this compound showed synergistic effects when combined with all-trans retinoic acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and inducing cytotoxicity.[3][13]

In Vivo Pharmacological Properties

Xenograft Models

In preclinical xenograft models of SCLC, orally administered this compound demonstrated significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]

| Xenograft Model | Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H1417 (SCLC) | 1.5 mg/kg | p.o. daily | 83% | [1] |

| NCI-H526 (SCLC) | 1.5 mg/kg | p.o. daily | 57% | [1] |

| NCI-H510 (SCLC) | 1.5 mg/kg | p.o. daily | 38% | [1] |

| NCI-H69 (SCLC) | 1.5 mg/kg | p.o. daily | 49% | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice revealed that this compound is orally bioavailable with rapid absorption and slow elimination.[10][14]

| Species | Dose | Parameter | Value | Reference |

| Mouse | 5 mg/kg p.o. | F% | 59.2% | [10] |

| T1/2 | 1.9 h | [10] | ||

| Cmax | 720 ng/mL | [10] | ||

| Human | - | T1/2 | ~17 h | [15] |

Clinical Trials and Outcomes

This compound advanced into Phase I clinical trials for patients with relapsed/refractory SCLC (NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes (NCT02929498).[3]

The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The decision was based on poor disease control and a high rate of adverse events, leading to an unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including encephalopathy, were also reported.[8]

Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]

Experimental Protocols

LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against LSD1.

Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled assay with Amplex Red as a fluorescent substrate.[2]

-

Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 µM H3K4me2 peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and 10 µM Amplex Red.

-

Compound Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature.

-

Measurement: Monitor the formation of the fluorescent product over time using a fluorescence plate reader with excitation at 531 nm and emission at 595 nm.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an empirically determined optimal density for 6 days of proliferation.[2]

-

Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of this compound or DMSO as a vehicle control.[2]

-

Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.[2]

-

Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as CellTiter-Glo, which quantifies ATP levels.[2]

-

Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at the time of compound addition (T0). Plot the percentage of growth against compound concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]

Conclusion

This compound is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by a mechanism involving the epigenetic reprogramming of cancer cells towards a more differentiated state. However, the translation of this preclinical efficacy into clinical benefit was hampered by a narrow therapeutic window, with significant on-target toxicities observed in early-phase clinical trials. The journey of this compound underscores both the therapeutic potential of targeting LSD1 in oncology and the challenges associated with developing inhibitors of this critical epigenetic regulator. The data and methodologies presented here provide a valuable resource for researchers in the field of epigenetics and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Histone Demethylase | TargetMol [targetmol.com]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]

- 5. [PDF] Advances toward LSD1 inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]

- 6. Advances Toward Lsd1 Inhibitors for Cancer Therapy | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of this compound in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

GSK2879552: A Technical Guide to its Impact on Gene Expression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2879552 is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[4] By removing these methyl marks, which are generally associated with active transcription, LSD1 primarily functions as a transcriptional co-repressor.[5] Overexpression of LSD1 has been observed in a variety of cancers, including Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), where it contributes to oncogenesis by repressing tumor suppressor genes and promoting a stem-cell-like state.[1][2][4]